molecular formula C13H13N3O3 B2999645 N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide CAS No. 1385288-47-0

N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide

Cat. No.: B2999645
CAS No.: 1385288-47-0
M. Wt: 259.265
InChI Key: KALXHGDTWLWUJO-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide is a synthetic compound featuring a benzoxazolone core, a structure known to be of significant interest in medicinal chemistry and drug discovery. The benzoxazole moiety is present in compounds studied for a range of biological activities, though specific applications for this derivative are still being explored. Research Applications: This compound is designed as a building block or intermediate for researchers developing novel bioactive molecules. Its structure suggests potential for use in: • Development of enzyme inhibitors • Screening campaigns to identify new therapeutic leads • Structure-activity relationship (SAR) studies Key Features for Researchers: The molecular structure incorporates both hydrogen bond acceptor and donor capabilities, which may facilitate targeted interactions in biological systems. Researchers can utilize this compound to probe specific biochemical pathways or as a precursor for more complex chemical entities. Please consult the scientific literature or contact our technical support team for guidance on handling, storage, and specific application protocols.

Properties

IUPAC Name

N-(1-cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9(8-14)15-12(17)6-7-16-10-4-2-3-5-11(10)19-13(16)18/h2-5,9H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALXHGDTWLWUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide typically involves the reaction of 2-aminobenzoxazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting intermediate is then reacted with cyanide to introduce the cyanoethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The cyanoethyl group may enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares a propanamide backbone with several analogs but differs in substituents, which critically modulate activity and physicochemical properties:

Compound Name Key Substituents Hypothesized Activity
Target Compound 1-Cyanoethyl, 2-oxo-1,3-benzoxazol-3-YL Potential enzyme inhibition (e.g., AChE)
N-Methyl-3-(2-oxo-1-pyridyl)-... (ZINC72065926) Methyl, 2-phenylbenzyl, pyridyl Acetylcholinesterase inhibition
N-[3-(Benzimidazol-1-yl)propyl]-... (ZINC71804814) Benzimidazole, indole Acetylcholinesterase inhibition
Inavolisib Oxazolidinone, benzoxazepine, difluoromethyl PI3Kα inhibitor (anticancer)
  • Benzoxazole vs.
  • Cyanoethyl vs. Alkyl/Aryl Groups: The cyanoethyl substituent increases polarity, likely improving aqueous solubility relative to lipophilic groups like 2-phenylbenzyl in ZINC72065926 .

Pharmacological Activity

  • Acetylcholinesterase (AChE) Inhibition: Compounds ZINC72065926 and ZINC71804814 were identified as AChE inhibitors via docking studies . However, experimental validation is required.
  • Anticancer Activity : Inavolisib () demonstrates that propanamide derivatives with complex heterocycles (e.g., benzoxazepine) can achieve clinical utility. The target compound’s benzoxazole ring may offer similar opportunities for targeting kinase or protease enzymes .

Research Findings and Data Gaps

  • Docking Studies: highlights the use of computational docking to identify AChE inhibitors.

Biological Activity

N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its role as an enzyme inhibitor, particularly against dipeptidyl peptidase enzymes, and its implications for drug development.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1385288-47-0
Molecular FormulaC₁₃H₁₃N₃O₃
Molecular Weight259.26 g/mol

The compound features a cyano group (C≡N), an amide functional group (C=O attached to nitrogen), and a benzoxazole moiety, which is known for its diverse biological activities.

The primary mechanism of action for this compound involves its inhibition of dipeptidyl peptidase (DPP) enzymes. DPPs play a crucial role in regulating peptide hormones and neurotransmitters. Inhibition of these enzymes can have therapeutic implications for conditions such as diabetes and obesity by affecting the metabolism of incretin hormones .

Enzyme Inhibition

Research indicates that compounds with structural similarities to this compound exhibit significant inhibitory effects on DPP activity. For instance, studies have shown that related compounds can effectively inhibit DPP-IV (Dipeptidyl Peptidase IV), which is essential for glucose metabolism regulation .

Anticancer Potential

In vitro studies have highlighted the anticancer potential of this compound. It has been found to exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF12A cells. The compound's IC50 values indicate low micromolar toxicity, suggesting it could be a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Dipeptidyl Peptidase Inhibition : A study demonstrated that this compound effectively inhibited DPP-IV activity in vitro, leading to enhanced insulin secretion in pancreatic beta cells. This property positions it as a potential therapeutic agent for type 2 diabetes management .
  • Anticancer Activity : Research conducted on the cytotoxic effects of this compound revealed significant activity against cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its interaction with cellular pathways involved in cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling 2-oxo-1,3-benzoxazole derivatives with cyanoethylamine intermediates. For example, ethanol and piperidine at 0–5°C for 2 hours are used to facilitate nucleophilic substitution or condensation reactions, as seen in analogous propanamide syntheses . Key factors include temperature control (<5°C) to minimize side reactions and solvent polarity to stabilize intermediates. Yield optimization may require adjusting stoichiometry of the benzoxazole precursor and cyanoethylamine (1:1.2 molar ratio suggested).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Focus on the cyanoethyl group’s triplet (~δ 3.2–3.5 ppm for CH2 adjacent to CN) and benzoxazole’s aromatic protons (δ 7.2–7.8 ppm). The 2-oxo group in benzoxazole typically appears as a singlet at δ 168–170 ppm in 13C NMR .
  • IR : Confirm the C≡N stretch (~2240 cm⁻¹) and benzoxazole C=O stretch (~1720 cm⁻¹) .
  • HRMS : Use ESI+ to verify molecular ion [M+H]⁺ with <3 ppm mass error .

Q. What are common impurities or byproducts encountered during synthesis, and how can they be identified?

  • Methodological Answer : Hydrolysis of the cyano group to carboxylic acid (observed as a ~δ 12 ppm broad peak in 1H NMR for -COOH) or incomplete benzoxazole ring formation (detected via LC-MS as lower molecular weight fragments) are typical. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) effectively separates these impurities. Residual solvents (e.g., ethanol) should be monitored via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

  • Methodological Answer : Unexpected splitting may arise from rotameric equilibria in the propanamide linker or hindered rotation of the benzoxazole moiety. Variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) can coalesce split peaks, confirming dynamic effects. DFT calculations (B3LYP/6-31G*) model rotational barriers and predict splitting patterns .

Q. What strategies optimize the compound’s stability under experimental storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at -20°C; benzoxazole rings degrade under UV light (confirmed via accelerated stability studies).
  • Moisture Sensitivity : Lyophilization with cryoprotectants (trehalose) prevents hydrolysis of the cyanoethyl group. PXRD confirms amorphous vs. crystalline stability .

Q. How can computational modeling predict biological targets or reactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against PARP1 (PDB: 7KK5) due to structural similarity to known PARP inhibitors with benzoxazole moieties .
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .

Critical Analysis of Contradictions

  • vs. 9 : While both use piperidine as a catalyst, employs ethanol at 0–5°C, whereas uses room-temperature reactions for oxadiazole derivatives. Researchers must test solvent-catalyst compatibility to avoid side reactions in benzoxazole systems.
  • vs. 15 : X-ray data () confirm planar benzoxazole rings, but PARP inhibitor analogs ( ) suggest slight torsion angles (~10°) may enhance binding. MD simulations are recommended to explore conformational flexibility.

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